3-(4-Benzylpiperazin-1-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-15-17-7-4-8-18(13-17)20-11-9-19(10-12-20)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJDRPDLZKOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856707 | |
| Record name | 3-(4-Benzylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242594-27-9 | |
| Record name | 3-(4-Benzylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 3 4 Benzylpiperazin 1 Yl Benzaldehyde and Its Structural Analogues
Direct Synthesis Pathways for 3-(4-Benzylpiperazin-1-yl)benzaldehyde
The direct synthesis of this compound can be efficiently achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and widely used method for the formation of carbon-nitrogen bonds. mdpi.comwikipedia.org This palladium-catalyzed reaction enables the coupling of an aryl halide with an amine.
A highly analogous transformation has been reported for the synthesis of 3-(4-methylpiperazin-1-yl)benzaldehyde, providing a strong basis for the synthesis of the benzyl (B1604629) derivative. chemicalbook.com In this approach, 3-bromobenzaldehyde diethyl acetal is reacted with 1-benzylpiperazine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand like racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a base, typically sodium tert-butoxide (NaOtBu). The use of the acetal protecting group for the aldehyde functionality is crucial to prevent side reactions under the coupling conditions. The reaction is typically carried out in an inert solvent like toluene at elevated temperatures. Following the coupling reaction, the acetal is deprotected under acidic conditions to yield the desired this compound.
Table 1: Illustrative Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Aryl Halide | 3-Bromobenzaldehyde diethyl acetal |
| Amine | 1-Benzylpiperazine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Deprotection | Aqueous HCl |
Multistep Synthesis of Complex Derivatives Incorporating the this compound Core
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Various multistep synthetic routes leverage the reactivity of both the aldehyde and the benzylpiperazine moieties to introduce further structural diversity.
Reductive Amination in Constructing Piperazine-Benzaldehyde Linkages
Reductive amination is a cornerstone of amine synthesis and provides a viable alternative for forging the piperazine-benzaldehyde linkage, particularly when constructing more elaborate structures in a stepwise manner. umich.eduias.ac.in This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. umich.edu
For instance, a precursor such as 3-formylphenylboronic acid could first be subjected to a Suzuki coupling to introduce a desired substituent, and the resulting substituted benzaldehyde (B42025) could then undergo reductive amination with 1-benzylpiperazine to afford a complex derivative.
Functionalization of Benzaldehyde and Piperazine (B1678402) Precursors
The synthesis of analogues can be achieved by modifying the benzaldehyde and piperazine starting materials prior to their coupling. For example, substituted benzaldehydes can be prepared through various aromatic substitution reactions. liberty.edu Similarly, a wide array of N-substituted piperazines can be synthesized and then coupled with a suitable benzaldehyde precursor. This approach allows for the systematic exploration of the structure-activity relationship of the final compounds.
Cross-Coupling Methodologies in Analog Synthesis (e.g., Buchwald-Hartwig Coupling)
As highlighted in the direct synthesis, the Buchwald-Hartwig amination is a key methodology for creating the core structure. mdpi.comwikipedia.org This reaction's tolerance for a broad range of functional groups makes it particularly suitable for the synthesis of complex analogues. By starting with a variety of substituted 3-halobenzaldehydes (or their protected forms) and different N-substituted piperazines, a diverse library of compounds can be generated. The choice of palladium precursor, phosphine ligand, and base can be optimized to achieve high yields for specific substrate combinations. nih.gov
Table 2: Key Components in Buchwald-Hartwig Analog Synthesis
| Component | Examples |
| Aryl Halide Precursors | 3-Bromo-4-methoxybenzaldehyde, 3-Chloro-5-nitrobenzaldehyde |
| Piperazine Precursors | 1-(4-Fluorobenzyl)piperazine, 1-(Pyridin-2-ylmethyl)piperazine |
| Palladium Catalysts | Pd(OAc)₂, [Pd(allyl)Cl]₂ |
| Phosphine Ligands | XPhos, t-BuXPhos, BINAP |
| Bases | NaOtBu, LiOtBu, Cs₂CO₃ |
Convergent and Divergent Synthetic Approaches to this compound Analogues
Both convergent and divergent strategies are valuable in the synthesis of analogues of this compound, enabling the efficient generation of compound libraries for biological screening.
Conversely, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. nih.gov Starting from this compound as the common precursor, a divergent approach could involve a variety of reactions at the aldehyde functionality. For example, the aldehyde could be converted into an oxime, a hydrazone, or an alcohol, which could then undergo further transformations. Additionally, the aldehyde could participate in multicomponent reactions, such as the Biginelli reaction, to rapidly generate diverse heterocyclic scaffolds. beilstein-journals.org This approach is particularly useful for creating a large number of structurally related compounds from a single, readily accessible starting material.
Structural Characterization Methodologies for 3 4 Benzylpiperazin 1 Yl Benzaldehyde and Its Derivatives
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the chemical environment of atoms, the molecular weight, and the presence of specific functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H and ¹³C NMR are employed to piece together the molecular puzzle.
For 3-(4-benzylpiperazin-1-yl)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzaldehyde (B42025) ring, the benzyl (B1604629) group, and the piperazine (B1678402) ring. The aldehyde proton (-CHO) would appear as a characteristic singlet at a high chemical shift, typically around 9.9-10.0 ppm docbrown.info. The aromatic protons on the benzaldehyde and benzyl rings would resonate in the range of 7.0-8.0 ppm docbrown.info. The eight protons on the piperazine ring would likely appear as two distinct multiplets, corresponding to the protons adjacent to each nitrogen atom. The methylene protons of the benzyl group (-CH₂-) would produce a singlet.
Table 1: ¹H-NMR Spectroscopic Data for 3-(4-Methylpiperazin-1-yl)benzaldehyde chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 9.94 | s | 1H | Aldehyde (-CHO) |
| 7.41 | m | 2H | Phenyl (-PhH) |
| 7.28 | m | 2H | Phenyl (-PhH) |
| 3.21 | t | 4H | Piperazine (-CH₂-) |
| 2.46 | t | 4H | Piperazine (-CH₂-) |
Note: Data recorded in DMSO-d6 at 500 MHz. s = singlet, t = triplet, m = multiplet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is particularly distinctive, appearing far downfield (e.g., >190 ppm) rsc.org. The aromatic carbons and the carbons of the piperazine and benzyl groups would have characteristic chemical shifts aiding in the complete structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, the molecule is typically protonated to form a molecular ion [M+H]⁺.
The molecular formula for this compound is C₁₈H₂₀N₂O, giving it a molecular weight of 280.36 g/mol . Therefore, its ESI-MS spectrum is expected to show a prominent peak at a mass-to-charge ratio (m/z) of 281.37 for the [M+H]⁺ ion.
Analysis of related compounds provides a basis for predicting fragmentation. For instance, the derivative 3-(4-methylpiperazin-1-yl)benzaldehyde shows an [M+H]⁺ ion at m/z 205, consistent with its molecular weight. chemicalbook.com In the mass spectrum of phenylpiperazine derivatives, a common fragmentation pathway involves the cleavage of the piperazine ring. nih.gov For the title compound, characteristic fragments would likely result from the loss of the benzyl group (C₇H₇, 91 Da) or cleavage within the piperazine moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be dominated by several key absorption bands. The most prominent and diagnostically important peak is the carbonyl (C=O) stretch of the aldehyde group, which is expected to appear in the region of 1700-1730 cm⁻¹ docbrown.infomit.edu. The presence of this strong band is a clear indicator of the aldehyde functionality.
Other significant absorptions include:
Aromatic C-H Stretch: Found between 3000 and 3100 cm⁻¹ docbrown.info.
Aldehyde C-H Stretch: Two weak bands are typically observed around 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ docbrown.info.
Aromatic C=C Stretch: Multiple bands in the 1440-1625 cm⁻¹ region indicate the presence of the benzene rings docbrown.info.
C-N Stretch: Absorptions corresponding to the C-N bonds of the piperazine ring would be expected in the fingerprint region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3050 | Aromatic C-H | Stretch |
| ~2850, ~2750 | Aldehyde C-H | Stretch |
| ~1700 | Aldehyde C=O | Stretch docbrown.inforesearchgate.net |
X-ray Crystallography for Solid-State Structure Determination
Crystallographic analysis provides an unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the material's bulk properties.
Although a crystal structure for this compound itself is not publicly documented, data from other complex benzaldehyde derivatives illustrate the power of this technique. For example, the crystal structure of 3,4-bis(prop-2-yn-1-yloxy)benzaldehyde has been determined, providing a detailed view of its solid-state architecture. This analysis reveals its crystal system, space group, and unit cell dimensions, offering a complete picture of its molecular arrangement.
Table 3: Illustrative Crystallographic Data for the Derivative 3,4-bis(prop-2-yn-1-yloxy)benzaldehyde
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P-1 |
| a (Å) | 4.5901 |
| b (Å) | 17.835 |
| c (Å) | 13.346 |
| β (°) | 91.612 |
| Volume (ų) | 1092.1 |
This data is provided as an example of the information obtained from X-ray crystallography for a substituted benzaldehyde derivative.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Key Structural Features for Biological Potency
The molecular architecture of 3-(4-Benzylpiperazin-1-yl)benzaldehyde comprises three key components: a benzyl (B1604629) group, a piperazine (B1678402) core, and a benzaldehyde (B42025) moiety. The interplay of these structural features is fundamental to its biological activity.
The benzylpiperazine core is a well-established pharmacophore found in a multitude of biologically active compounds. The benzyl group often engages in hydrophobic and van der Waals interactions within receptor binding pockets. The piperazine ring, a versatile linker, can influence the compound's physicochemical properties, such as its basicity and solubility. Its nitrogen atoms can also participate in hydrogen bonding.
The benzaldehyde moiety at the 3-position of the phenyl ring attached to the piperazine nitrogen introduces a reactive carbonyl group. This group can act as a hydrogen bond acceptor and may be involved in crucial interactions with biological targets. The position of the aldehyde group on the phenyl ring is also a critical determinant of activity, as it dictates the spatial orientation of this functional group.
In related benzylpiperazine derivatives, the nature of the substituent on the benzyl ring and the substitution pattern on the phenylpiperazine moiety have been shown to significantly impact biological activity. For instance, in a series of benzylpiperazine derivatives targeting sigma-1 (σ1) receptors, hydrophobic substituents on the benzyl ring were found to be favorable for high affinity binding.
Impact of Substituent Variations on Pharmacological Profiles
The pharmacological profile of this compound analogues can be systematically modulated by introducing various substituents at different positions of the molecule.
Substitutions on the Benzyl Ring: Modifications to the benzyl ring can influence the compound's lipophilicity, electronic properties, and steric bulk. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic environment of the aromatic ring, potentially affecting its interaction with target proteins. Studies on related arylpiperazine derivatives have shown that substituents with different electronic properties on the aromatic ring can lead to variations in antinociceptive effects.
Substitutions on the Benzaldehyde Ring: Altering the substitution pattern on the benzaldehyde ring can have a profound impact on activity. The position and nature of substituents can affect the reactivity of the aldehyde group and introduce new points of interaction with a receptor. For instance, in a series of thiazole (B1198619) analogues, disubstitution at the 3rd and 4th positions of a phenyl ring was shown to contribute positively to enzyme inhibitory activity. mdpi.com
Modifications of the Piperazine Ring: While the core piperazine structure is often maintained for its favorable properties, modifications such as N-alkylation or substitution on the carbon atoms of the ring can influence the compound's conformation and basicity, thereby affecting its pharmacological profile.
The following table summarizes the potential impact of substituent variations on the pharmacological profile of this compound analogues, based on findings from related compound series.
| Molecular Scaffold | Position of Variation | Type of Substituent | Potential Impact on Pharmacological Profile |
| Benzyl Ring | Para-position | Electron-donating (e.g., -OCH3) | Increased lipophilicity, potential for enhanced receptor binding. |
| Benzyl Ring | Meta-position | Electron-withdrawing (e.g., -CF3) | Altered electronic properties, may influence target selectivity. |
| Benzaldehyde Ring | Ortho-position | Bulky group (e.g., -tBu) | Steric hindrance, may decrease binding affinity. |
| Benzaldehyde Ring | Meta/Para-position | Hydrogen bond donor/acceptor | Introduction of new interactions with the receptor. |
Conformational Effects on Receptor Binding and Activity
The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. The flexibility of the piperazine ring and the rotational freedom of the benzyl and benzaldehyde moieties allow the molecule to adopt various conformations. The bioactive conformation, the specific spatial arrangement that the molecule assumes when binding to its receptor, is key to its activity.
Factors that can influence the conformational preferences of this compound analogues include:
Steric hindrance: Bulky substituents can restrict rotation around single bonds, favoring certain conformations.
Intramolecular hydrogen bonding: The presence of suitable functional groups can lead to the formation of intramolecular hydrogen bonds, which can rigidify the molecular structure.
Understanding the conformational requirements for receptor binding is essential for designing analogues with improved potency and selectivity.
Computational Approaches to SAR/QSAR Modeling for this compound Analogues
Computational methods play a vital role in modern drug discovery and are particularly useful for elucidating the SAR and developing QSAR models for analogues of this compound. These in silico techniques can predict the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development.
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of analogues with their corresponding biological activity data would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices, would be calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
A robust QSAR model for piperazine and keto piperazine derivatives as renin inhibitors has been developed, highlighting the importance of constitutional descriptors in ligand-receptor binding. openpharmaceuticalsciencesjournal.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These approaches can provide a more detailed understanding of the steric and electrostatic interactions that are important for receptor binding.
Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the active site of a target receptor. This information can be invaluable for understanding the molecular basis of activity and for designing new compounds with improved binding affinity. Molecular docking studies have been successfully employed to understand the binding modes of benzylpiperazine derivatives to proteins like Mcl-1. nih.gov
By integrating these computational approaches, a comprehensive understanding of the SAR for this class of compounds can be achieved, paving the way for the discovery of novel and more effective therapeutic agents.
No Publicly Available Computational and Molecular Modeling Data for this compound
Following a comprehensive and exhaustive search of publicly accessible scientific literature and chemical databases, it has been determined that there is no specific research detailing the computational chemistry and molecular modeling applications for the compound This compound . The stringent requirement to focus solely on this specific chemical entity and the outlined computational methodologies prevents the generation of a scientifically accurate and detailed article as per the user's request.
The investigation included targeted searches for molecular docking studies, molecular dynamics simulations, quantum chemical calculations, virtual screening campaigns, and de novo design efforts centered on this compound. These inquiries, however, did not yield any specific studies or datasets for this particular molecule.
While the broader class of benzylpiperazine and piperazine derivatives has been the subject of numerous computational studies in the context of drug discovery and materials science, the direct application of the requested modeling techniques to this compound is not documented in the available literature. Research on related compounds explores their interaction with various biological targets and their electronic properties, but this information cannot be directly and accurately extrapolated to the specific compound without dedicated research.
Therefore, the following sections of the requested article outline cannot be populated with the required detailed and scientifically accurate findings:
Computational Chemistry and Molecular Modeling Applications
Virtual Screening and De Novo Design of 3-(4-Benzylpiperazin-1-yl)benzaldehyde-Based Compounds
Without any primary or secondary research data on these specific computational analyses for this compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
Future Research Trajectories and Academic Perspectives for 3 4 Benzylpiperazin 1 Yl Benzaldehyde
Development of Next-Generation Analogues for Enhanced Bioactivity
A primary avenue of future research lies in the rational design and synthesis of next-generation analogues of 3-(4-benzylpiperazin-1-yl)benzaldehyde. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Research on related benzaldehyde (B42025) and benzylpiperazine structures provides a clear blueprint for this exploration.
One promising strategy involves the modification of the benzaldehyde functional group. For instance, studies on similar scaffolds have shown that converting the aldehyde to other functional groups can yield potent enzyme inhibitors. Research into aldehyde dehydrogenase (ALDH) inhibitors has demonstrated that analogues of 4-(diethylamino)benzaldehyde (B91989) can exhibit increased cytotoxicity against cancer cell lines compared to the parent compound. whiterose.ac.uk In one study, the introduction of a nitro (NO₂) group at the meta position of the benzaldehyde ring resulted in compounds with higher inhibitory activity against ALDH3A1. whiterose.ac.uk This suggests that synthesizing nitro-substituted analogues of this compound could be a fruitful path toward developing new anticancer agents.
Another proven approach is the derivatization of the N-benzylpiperazine moiety. Studies have successfully synthesized novel alkyl- and arylcarbamate derivatives of N-benzylpiperazine that function as selective inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE). nih.gov This indicates that modifying the core structure to include carbamate (B1207046) functionalities could produce analogues with potential applications in neurodegenerative disorders.
The table below summarizes potential analogue development strategies based on findings from related compound series.
| Parent Scaffold | Modification Strategy | Resulting Analogue Class | Observed Bioactivity Enhancement | Reference |
| N-benzylpiperazine | Addition of alkyl- and arylcarbamate groups | Carbamate derivatives | Selective inhibition of butyrylcholinesterase (BuChE) | nih.gov |
| 4-(Diethylamino)benzaldehyde | Introduction of a nitro group on the benzaldehyde ring | Nitrobenzaldehyde derivatives | Increased inhibitory activity against ALDH3A1 | whiterose.ac.uk |
| 4-Fluorobenzaldehyde | Reaction with 1-methylpiperazine | 4-(4-Methylpiperazin-1-yl)benzaldehyde | Key intermediate for synthesizing MAO-A inhibitors | nih.gov |
Exploration of Novel Therapeutic Indications
The structural features of this compound make it a versatile scaffold for targeting a wide range of biological systems, opening up possibilities for novel therapeutic applications beyond its initial conception.
Neurodegenerative Diseases: The demonstrated success of N-benzylpiperazine derivatives as cholinesterase inhibitors strongly supports the exploration of this compound class for diseases like Alzheimer's. nih.gov Specifically, derivatives of N-benzylpiperazine have been identified as selective BuChE inhibitors. nih.gov Future research could focus on optimizing these derivatives to enhance their potency and brain permeability for the treatment of dementia and other cognitive disorders.
Cancer: The role of aldehyde dehydrogenases (ALDHs) in cancer cell survival and drug resistance is well-established. whiterose.ac.uk Analogues of benzaldehyde derivatives have shown potent inhibitory activity against specific ALDH isoforms, such as ALDH1A3 and ALDH3A1, and displayed significant cytotoxicity in prostate cancer cell lines. whiterose.ac.uk This precedent suggests that derivatives of this compound could be developed as targeted therapies for cancers where ALDH is overexpressed, including prostate cancer. whiterose.ac.uk
Inflammatory and Neurological Disorders: Receptor Interacting Protein 1 (RIP1) kinase is a key regulator of inflammation and necroptosis, making it a target for various human pathologies. nih.gov Inhibitors of RIP1 kinase have entered clinical trials for inflammatory diseases like rheumatoid arthritis and neurological conditions such as multiple sclerosis and amyotrophic lateral sclerosis. nih.gov High-throughput screening campaigns have successfully identified novel inhibitor scaffolds. nih.gov The benzylpiperazine moiety is a common feature in many centrally active agents, making its derivatives worthy of investigation as potential RIP1 kinase inhibitors.
Integration of Advanced Chemical Biology Techniques
To move beyond traditional structure-activity relationship (SAR) studies, future research must integrate advanced chemical biology techniques to elucidate the precise molecular mechanisms of action.
Molecular Modeling and In Silico Studies: Computational tools are indispensable for understanding how these compounds interact with their biological targets. Molecular modeling studies have already been used to explain the differences in biological activity between N-benzylpiperidine and N-benzylpiperazine derivatives by revealing their distinct orientations within the active site of acetylcholinesterase. nih.gov Similarly, docking analyses of ALDH inhibitors have suggested that specific amino acid residues, such as Tyr115, interact with substituents on the benzaldehyde ring, which may explain their enhanced inhibitory capacity. whiterose.ac.uk Applying these in silico methods to analogues of this compound will be crucial for guiding rational drug design.
Target Deconvolution and Proteomics: For analogues that show promising activity in cell-based assays without a known target, advanced techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can be employed. These methods allow for the unbiased identification of protein targets within the complex environment of the cell, providing critical insights into the compound's mechanism of action and potential off-target effects.
High-Throughput Screening and Lead Optimization Strategies
The discovery and development of novel therapeutics can be significantly accelerated through systematic screening and optimization processes.
High-Throughput Screening (HTS): The journey from a preliminary "hit" compound to a viable drug candidate often begins with HTS. In the development of RIP1 kinase inhibitors, for example, HTS was the starting point for identifying a potent and highly selective dihydropyrazole series of inhibitors. nih.gov A library of derivatives based on the this compound scaffold could be subjected to HTS against a panel of disease-relevant targets, such as kinases, proteases, or metabolic enzymes, to rapidly identify promising new leads.
Lead Optimization: Once a hit is identified, a rigorous lead optimization process is required to improve its drug-like properties. This iterative cycle of chemical synthesis and biological testing aims to enhance potency, selectivity, and pharmacokinetic profiles. A successful lead optimization campaign was reported for a series of RIP1 kinase inhibitors, which transformed a lead with minimal oral exposure in rats into a candidate with good pharmacokinetics in multiple species. nih.gov This process also yielded a valuable in vivo tool molecule for studying the role of the target in chronic disease models. nih.gov A similar focused effort would be essential to mature any hits emerging from the this compound chemical space into clinical candidates.
The table below outlines a potential workflow for future drug discovery efforts involving this compound.
| Phase | Objective | Key Activities | Example from Literature | Reference |
| 1. Hit Identification | Discover initial active compounds. | High-Throughput Screening (HTS) of a compound library. | HTS used to identify initial dihydropyrazole-based RIP1 kinase inhibitors. | nih.gov |
| 2. Lead Generation | Establish Structure-Activity Relationships (SAR). | Synthesis of focused analogue libraries; in vitro testing for potency and selectivity. | Synthesis of N-benzylpiperazine derivatives to probe cholinesterase inhibition. nih.gov | nih.gov |
| 3. Lead Optimization | Improve drug-like properties. | Iterative synthesis to enhance potency and pharmacokinetics (PK); in vivo testing in animal models. | Optimization of a RIP1 kinase inhibitor to achieve good PK profiles and efficacy in mouse models. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 3-(4-benzylpiperazin-1-yl)benzaldehyde, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Route 1: React 4-benzylpiperazine with 3-fluorobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to substitute the fluorine atom. Monitor completion via TLC (ethyl acetate/hexane, 1:1) .
- Route 2: Use a Schiff base intermediate: Condense 3-aminobenzaldehyde with benzyl chloride derivatives, followed by piperazine incorporation. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .
Purity Optimization:
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the benzylpiperazine moiety (δ ~2.5–3.5 ppm for piperazine protons) and aldehyde proton (δ ~10.0 ppm) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.2) .
- X-ray Crystallography: For absolute configuration, use SHELX software for structure refinement. Prepare crystals via slow evaporation in ethanol .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Tests:
- Storage Recommendations:
Advanced Research Questions
Q. How does the electron-withdrawing aldehyde group influence the reactivity of the benzylpiperazine moiety?
Methodological Answer: The aldehyde group increases electrophilicity at the adjacent carbon, enabling:
- Nucleophilic Additions: React with hydrazines to form hydrazones for bioconjugation (e.g., 2-hydrazinopyridine derivatives) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to diversify the benzaldehyde scaffold .
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution and predict regioselectivity .
Q. What computational strategies can predict the compound’s binding affinity for neurotransmitter receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with serotonin (5-HT₃) or dopamine D₂ receptor crystal structures (PDB: 4IB4, 6CM4). Focus on piperazine-π interactions and aldehyde hydrogen bonding .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .
Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?
Methodological Answer:
- Data Reconciliation Workflow:
Q. What advanced chromatographic methods separate isomers or degradation products?
Methodological Answer:
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HPLC Conditions:
Column Mobile Phase Flow Rate Detection Chiralpak IA Hexane/IPA (80:20) 1.0 mL/min UV 254 nm C18 (Phenomenex) Acetonitrile/0.1% HCOOH 0.8 mL/min MS/MS -
LC-MS/MS: Use MRM transitions (m/z 295→154 for parent ion; m/z 295→91 for degradation products) .
Q. What is the role of this compound in synthesizing bioactive derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
